REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:5]2=[N:6][S:7][N:8]=[C:4]2[CH:3]=1.O.O.Cl[Sn]Cl.Cl.C([O-])(O)=O.[Na+]>CO.ClCCl.O>[Cl:1][C:2]1[C:10]([NH2:11])=[CH:9][C:5]2[C:4]([CH:3]=1)=[N:8][S:7][N:6]=2 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=NSN2)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reactant is agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution is prepared
|
Type
|
CUSTOM
|
Details
|
(24° C.), and condensed under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
An organic layer is dried
|
Type
|
CUSTOM
|
Details
|
condensed under a reduced pressure so as
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC=2C(=NSN2)C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |